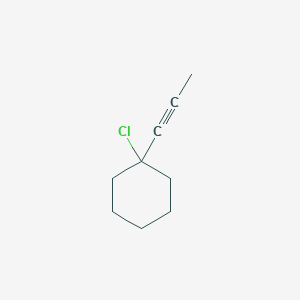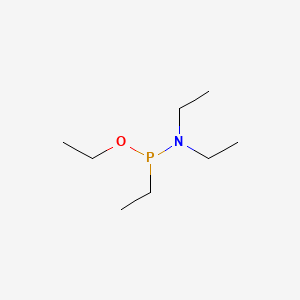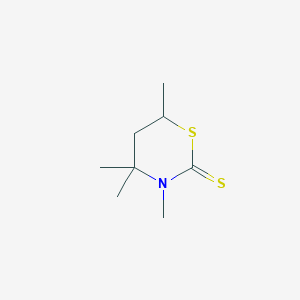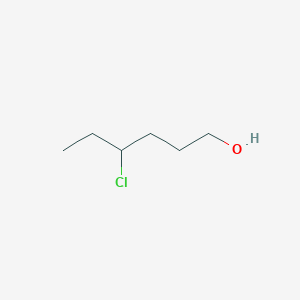
5-Chloro-2-nitrosobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-nitrosobenzoic acid is an organic compound with the molecular formula C₇H₄ClNO₄. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the fifth position and a nitroso group at the second position on the benzene ring. This compound is known for its light yellow to yellow-green crystalline powder appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrosobenzoic acid typically involves the nitration of o-chlorobenzoic acid. The process includes the following steps :
Nitration: o-Chlorobenzoic acid is reacted with concentrated sulfuric acid and nitric acid in a nitration kettle. The reaction is carried out by adding nitric acid dropwise to the mixture, resulting in the formation of a crude product.
Alkali Dissolution: The crude product is dissolved in an alkali solution, typically aqueous potassium hydroxide.
Acid Precipitation: The filtrate from the alkali dissolution is acidified to precipitate the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes, followed by purification steps to ensure high yield and purity. The use of green chemistry approaches, such as one-pot synthesis, is also explored to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-nitrosobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions can be used to replace the chlorine atom.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 5-Chloro-2-aminobenzoic acid.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-nitrosobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Chloro-2-nitrosobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
Uniqueness
5-Chloro-2-nitrosobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both chlorine and nitro groups at specific positions allows for distinct interactions and applications compared to its isomers .
Propriétés
Numéro CAS |
59223-08-4 |
|---|---|
Formule moléculaire |
C7H4ClNO3 |
Poids moléculaire |
185.56 g/mol |
Nom IUPAC |
5-chloro-2-nitrosobenzoic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-2-6(9-12)5(3-4)7(10)11/h1-3H,(H,10,11) |
Clé InChI |
NKRLCTRYHUNWKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)





![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)



![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)

![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
